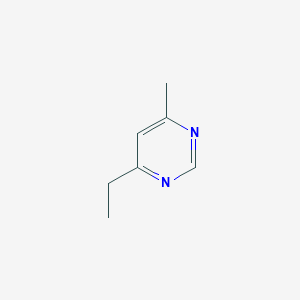

4-Ethyl-6-methylpyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

74647-33-9 |

|---|---|

Molecular Formula |

C7H10N2 |

Molecular Weight |

122.17 g/mol |

IUPAC Name |

4-ethyl-6-methylpyrimidine |

InChI |

InChI=1S/C7H10N2/c1-3-7-4-6(2)8-5-9-7/h4-5H,3H2,1-2H3 |

InChI Key |

FXQWSCWGPBMTHP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=NC(=C1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Ethyl-6-methylpyrimidine

Disclaimer: Publicly available experimental data on the specific physicochemical properties, detailed synthesis protocols, and biological activity of 4-Ethyl-6-methylpyrimidine is limited. This guide provides calculated properties, general experimental methodologies for similar compounds, and a proposed synthesis workflow based on established pyrimidine chemistry.

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and various therapeutic agents. The nature and position of substituents on the pyrimidine ring play a crucial role in determining the molecule's physicochemical properties and biological activity. This document aims to provide a comprehensive overview of the available and predicted physicochemical characteristics of this compound, alongside general experimental procedures for its synthesis and characterization.

Physicochemical Properties

Due to the absence of specific experimental data for this compound in readily accessible databases, the following table summarizes its calculated properties and provides experimental data for structurally related compounds to offer a comparative context.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Calculated/Predicted) | 4-Methylpyrimidine (Experimental) | 4-Chloro-6-ethyl-2-methylpyrimidine (Experimental) |

| Molecular Formula | C₇H₁₀N₂ | C₅H₆N₂[1] | C₇H₉ClN₂ |

| Molecular Weight | 122.17 g/mol | 94.11 g/mol [1] | 156.61 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | 209.1°C at 760 mmHg |

| Solubility | Data not available | Data not available | May be soluble in DMSO |

| pKa (protonated) | Data not available | Data not available | Data not available |

| LogP | Data not available | 0.2[1] | 2.001 |

Note: The data for related compounds are provided for illustrative purposes only and may not accurately reflect the properties of this compound.

Experimental Protocols

General Synthesis of 4,6-Disubstituted Pyrimidines

A common and versatile method for the synthesis of 4,6-disubstituted pyrimidines is the condensation of a β-dicarbonyl compound with an amidine.[2] This approach, known as the Pinner synthesis, is a cornerstone of pyrimidine chemistry.[2]

Proposed Synthesis Workflow for this compound

References

An In-depth Technical Guide to the Structural Analysis and Confirmation of 4-Ethyl-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the structural analysis and confirmation of the novel compound 4-Ethyl-6-methylpyrimidine. In the absence of published experimental data for this specific molecule, this paper outlines a reliable synthetic protocol and presents predicted spectroscopic data to facilitate its identification and characterization. The protocols and data herein are based on well-established principles of organic chemistry and spectroscopic techniques.

Proposed Synthesis: Pinner Pyrimidine Synthesis

A plausible and efficient method for the synthesis of this compound is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine.[1][2] For the target molecule, the reaction would involve the condensation of 3-ethyl-2,4-pentanedione with formamidine.

Experimental Protocol: Synthesis of this compound

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 3-ethyl-2,4-pentanedione and 1.1 equivalents of formamidine hydrochloride in absolute ethanol.

-

Base Addition: To the stirred solution, add 1.2 equivalents of a base such as sodium ethoxide or sodium methoxide. The addition should be done portion-wise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Visualization of the Synthetic Workflow

Predicted Spectroscopic Data for Structural Confirmation

The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its structural confirmation. These predictions are generated using established computational models and databases.[3][4][5][6]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~8.9 | s | 1H | Pyrimidine C-H |

| H-5 | ~7.0 | s | 1H | Pyrimidine C-H |

| -CH₂- | ~2.8 | q | 2H | Ethyl group |

| -CH₃ (pyrimidine) | ~2.5 | s | 3H | Methyl group |

| -CH₃ (ethyl) | ~1.3 | t | 3H | Ethyl group |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| C-2 | ~158 | Pyrimidine C-H | ||

| C-4 | ~168 | Pyrimidine C-Et | ||

| C-5 | ~118 | Pyrimidine C-H | ||

| C-6 | ~165 | Pyrimidine C-Me | ||

| -CH₂- | ~30 | Ethyl group | ||

| -CH₃ (pyrimidine) | ~24 | Methyl group | ||

| -CH₃ (ethyl) | ~13 | Ethyl group |

Table 2: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol | |

| [M]+• | m/z 122 | Molecular ion |

| Major Fragments | m/z 107, 94, 79, 52 | Predicted fragmentation pattern includes loss of a methyl group (-15), loss of an ethyl group (-29), and cleavage of the pyrimidine ring. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic (pyrimidine ring) |

| ~2970, ~2870 | C-H stretch | Aliphatic (ethyl and methyl groups) |

| ~1580, ~1550, ~1470 | C=N and C=C stretch | Pyrimidine ring |

| ~1450, ~1380 | C-H bend | Aliphatic (ethyl and methyl groups) |

| Below 900 | C-H out-of-plane bend | Aromatic (pyrimidine ring) |

Workflow for Structural Elucidation

For a novel compound like this compound, a systematic workflow is essential for unambiguous structural confirmation. The following diagram illustrates the logical flow of experiments and data analysis.

Visualization of the Structural Elucidation Workflow

Conclusion

This technical guide provides a foundational framework for the synthesis, analysis, and structural confirmation of this compound. The proposed synthetic route via the Pinner reaction is a high-yield and reliable method. The predicted spectroscopic data presented in this document will serve as a valuable reference for researchers in confirming the structure of this novel pyrimidine derivative. The outlined workflow for structural elucidation provides a systematic approach to ensure accurate and comprehensive characterization. This information is intended to support further research and development involving this and related pyrimidine compounds.

References

Technical Brief on 4-Ethyl-6-methylpyrimidine and Related Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the chemical identity of 4-Ethyl-6-methylpyrimidine. Initial searches for this specific compound did not yield a dedicated CAS number or molecular formula, suggesting it is not a commonly cataloged substance. However, extensive data is available for structurally similar pyrimidine derivatives, which are presented herein. This document focuses on providing the available technical information for these related compounds, which may serve as valuable reference points for research and development in medicinal chemistry and materials science.

Chemical Data of Related Pyrimidine Derivatives

The following table summarizes the key chemical identifiers for closely related derivatives of this compound that are commercially available and documented in chemical databases.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chloro-6-ethyl-2-methylpyrimidine | 89966-72-3[1] | C₇H₉ClN₂[1][2] | 156.61[1][2] |

| 4-Ethyl-6-hydroxy-2-methylpyrimidine | 52421-75-7[3] | Not explicitly found | 138.17[3] |

| 4-Ethoxy-2-isopropyl-6-methylpyrimidine | 72799-31-6[4] | C₁₀H₁₆N₂O | Not explicitly found |

Synthesis and Experimental Protocols

While a specific synthesis for this compound is not documented, the general synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. A plausible synthetic route for the parent compound could be hypothesized based on established pyrimidine synthesis methodologies.

A general representation of pyrimidine synthesis is provided in the workflow diagram below. This process, known as the Principal Synthesis, involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N bond.

Caption: A generalized workflow for the synthesis of pyrimidine derivatives.

Potential Signaling Pathways and Biological Activity

Given the lack of specific biological data for this compound, we can infer potential areas of interest from the broader class of pyrimidine-containing molecules. Pyrimidine scaffolds are core structures in numerous biologically active compounds, including kinase inhibitors, antivirals, and anticancer agents. The functional groups at the 4- and 6-positions of the pyrimidine ring are crucial for interaction with biological targets.

The logical relationship for investigating the biological activity of a novel pyrimidine derivative is outlined in the diagram below.

Caption: A logical workflow for the development of a novel pyrimidine-based therapeutic agent.

Conclusion

References

Spectroscopic and Synthetic Profile of 4-Ethyl-6-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Ethyl-6-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and spectral data of analogous structures. Furthermore, a general synthetic protocol and standard methodologies for spectroscopic analysis are detailed to facilitate further research and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established empirical rules and data from structurally related pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | Singlet | 1H | H2 (pyrimidine ring) |

| ~7.0 | Singlet | 1H | H5 (pyrimidine ring) |

| ~2.8 | Quartet | 2H | -CH₂- (ethyl group) |

| ~2.5 | Singlet | 3H | -CH₃ (methyl group) |

| ~1.3 | Triplet | 3H | -CH₃ (ethyl group) |

| Solvent: CDCl₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C4 (pyrimidine ring) |

| ~165 | C6 (pyrimidine ring) |

| ~157 | C2 (pyrimidine ring) |

| ~118 | C5 (pyrimidine ring) |

| ~32 | -CH₂- (ethyl group) |

| ~24 | -CH₃ (methyl group) |

| ~13 | -CH₃ (ethyl group) |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2970-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1580-1600 | Strong | C=N Stretch (pyrimidine ring) |

| ~1550 | Strong | C=C Stretch (pyrimidine ring) |

| ~1460, ~1380 | Medium | C-H Bend (alkyl groups) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 122 | High | [M]⁺ (Molecular Ion) |

| 107 | Medium | [M - CH₃]⁺ |

| 94 | Medium | [M - C₂H₄]⁺ |

| 79 | Medium | [M - C₂H₅]⁺ |

Experimental Protocols

General Synthesis of 4,6-Disubstituted Pyrimidines

A common and effective method for the synthesis of 4,6-disubstituted pyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For the synthesis of this compound, a plausible route is the reaction of formamidine with 3-ethyl-2,4-pentanedione (not a standard starting material) or, more practically, by modification of a pre-formed pyrimidine ring. A more common approach is the condensation of an appropriate 1,3-dicarbonyl compound with formamide or other nitrogen sources.

A potential synthetic route is the reaction of 3-methyl-2,4-pentanedione with an ethylating agent, followed by cyclization with formamide.

General Procedure:

-

To a solution of the appropriate β-dicarbonyl compound in a suitable solvent (e.g., ethanol, isopropanol), add a nitrogen-containing reagent such as formamidine acetate or guanidine carbonate.

-

The reaction mixture is typically heated under reflux for several hours.

-

Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy:

-

A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

-

Alternatively, for a solid sample, a KBr pellet can be prepared.

-

The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

A dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) is prepared.

-

The solution is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Visualizations

Caption: Chemical structure of this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

Substituted Pyrimidine Compounds: A Technical Review for Drug Discovery Professionals

An In-depth Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Substituted Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. As a privileged scaffold, its derivatives have been successfully developed into drugs for treating a wide range of diseases, including cancer, viral infections, and microbial ailments. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways related to substituted pyrimidine compounds.

Synthesis of Substituted Pyrimidines

A common and versatile method for synthesizing substituted pyrimidines involves the cyclocondensation of chalcones with amidine derivatives like guanidine hydrochloride. This approach allows for the introduction of diverse substituents at various positions of the pyrimidine ring, enabling the exploration of structure-activity relationships.

Experimental Protocols

General Procedure for the Synthesis of 4,6-Disubstituted Pyrimidin-2-amines from Chalcones

A representative protocol for the synthesis of 4,6-disubstituted pyrimidin-2-amines is as follows:

-

Reaction Setup: Equimolar amounts of a substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) are taken in a round-bottom flask.

-

Solvent and Reflux: The reactants are dissolved in dimethylformamide (DMF) and the mixture is refluxed for 4-6 hours, typically maintaining a temperature of 50-60°C using a water bath.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then recrystallized from a suitable solvent, such as methanol or ethanol, to yield the purified 4,6-disubstituted pyrimidin-2-amine.[1]

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines are a prominent class of anticancer agents, with several compounds approved for clinical use and many more in various stages of development. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.

Signaling Pathways

Mechanism of Action of 5-Fluorouracil (5-FU): 5-FU is a pyrimidine analog that, upon intracellular activation, inhibits thymidylate synthase (TS), a crucial enzyme for DNA synthesis and repair. This leads to "thymineless death" in rapidly dividing cancer cells.

Mechanism of Action of Ibrutinib: Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. By blocking BTK, ibrutinib disrupts the survival and proliferation of malignant B-cells.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected substituted pyrimidine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | C32 (Melanoma) | 24.4 | [2] |

| 3b | A375 (Melanoma) | 27.6 | [2] |

| 12c | UO-31 (Renal) | 0.87 | [3] |

| 12f | HL-60 (Leukemia) | 1.41 | [3] |

| 2a | A549 (Lung) | 42 | [4] |

| 1g (Chalcone) | A549 (Lung) | 17 | [4] |

| 21c | HCT-116 (Colon) | 60.9 µg/mL | [5] |

| 21d | HCT-116 (Colon) | 58.2 µg/mL | [5] |

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antiviral Activity of Substituted Pyrimidines

Pyrimidine nucleoside analogs are a critical class of antiviral drugs. They act by mimicking natural nucleosides and, once incorporated into the viral genome by viral polymerases, they terminate the growing DNA or RNA chain.

Quantitative Data: Antiviral Activity

The following table presents the in vitro antiviral activity (IC50 values) of representative pyrimidine nucleoside analogs against different viruses.

| Compound ID | Virus | Cell Line | IC50 (µM) | Reference |

| 2i | Influenza A H1N1 | MDCK | 57.5 | [6] |

| 5i | Influenza A H1N1 | MDCK | 24.3 | [6] |

| 11c | Influenza A H1N1 | MDCK | 29.2 | [6] |

| 2f | Coxsackie B3 | Vero | 12.4 | [6] |

| 5f | Coxsackie B3 | Vero | 11.3 | [6] |

Antimicrobial Activity of Substituted Pyrimidines

Substituted pyrimidines also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. Their mechanisms of action can involve the inhibition of essential microbial enzymes or interference with cell wall synthesis.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound. The table below lists the MIC values for selected pyrimidine derivatives against different microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3l | E. coli | 7.81 | [7] |

| 3d | E. coli | 31.25 | [7] |

| 3c | E. coli | 62.50 | [7] |

| 3l | C. albicans | 31.125 | [7] |

| 2 | S. aureus ATCC 29213 | 30 | [8] |

| 2 | S. pyogenes ATCC 19615 | 40 | [8] |

Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[9][10][11][12]

-

Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to the final concentration for testing.

-

Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial or fungal suspension. Control wells (growth control without the compound and sterility control without microorganisms) are also included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion

Substituted pyrimidine compounds continue to be a highly fruitful area of research in drug discovery. Their synthetic tractability and the diverse range of biological activities they exhibit make them attractive scaffolds for the development of novel therapeutics. This technical guide has provided an overview of their synthesis, anticancer, antiviral, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to serve as a valuable resource for professionals in the field, facilitating further exploration and innovation in the development of pyrimidine-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]

- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. rr-asia.woah.org [rr-asia.woah.org]

The Evolving Landscape of Pyrimidine Synthesis: A Technical Guide to Discovery and Application

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a cornerstone of medicinal chemistry, has been the subject of intense investigation for over a century. Its prevalence in nature as a core component of nucleobases, and its remarkable versatility in drug design, have driven the continuous development of novel synthetic methodologies. This technical guide provides an in-depth exploration of the historical landmarks and modern innovations in pyrimidine synthesis, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to empower researchers in the ongoing quest for new therapeutics.

A Journey Through Time: Key Milestones in Pyrimidine Synthesis

The story of pyrimidine synthesis is one of evolving efficiency, diversity, and elegance. Early methods, while groundbreaking for their time, often suffered from harsh reaction conditions and limited substrate scope. Modern approaches, in contrast, leverage the power of catalysis and multicomponent reactions to deliver complex pyrimidine-containing molecules with high precision and atom economy.

The Biginelli Reaction: A Classic Three-Component Condensation

First reported by Italian chemist Pietro Biginelli in 1891, this one-pot reaction of an aldehyde, a β-ketoester, and urea (or thiourea) provides access to dihydropyrimidinones (DHPMs), which can be readily oxidized to the corresponding pyrimidines. The simplicity and convergence of the Biginelli reaction have cemented its place as a fundamental tool in heterocyclic chemistry.

The Hantzsch Reaction: A Foundation for Multicomponent Synthesis

While the classical Hantzsch reaction, discovered by Arthur Hantzsch in 1881, is primarily known for the synthesis of dihydropyridines, its principles of multicomponent condensation have been widely adapted for the synthesis of various heterocycles, including pyrimidines. By employing a nitrogen source capable of providing two nitrogen atoms in a 1,3-relationship, such as urea or amidines, Hantzsch-like reactions offer a powerful strategy for the construction of the pyrimidine ring.

Modern Innovations: Catalysis and Expanded Scope

The 21st century has witnessed a renaissance in pyrimidine synthesis, driven by the advent of novel catalytic systems and a deeper understanding of reaction mechanisms. Transition-metal catalysis, organocatalysis, and the use of microwave irradiation have significantly expanded the synthetic toolbox, enabling the construction of highly functionalized and structurally diverse pyrimidine libraries for high-throughput screening and drug discovery.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from seminal and recent publications in the field of pyrimidine synthesis, providing a comparative overview of reaction efficiencies and the biological activities of synthesized compounds.

| Reaction Type | Catalyst/Conditions | Substrates | Product | Yield (%) | Reference |

| Biginelli Reaction | Yb(OTf)₃, solvent-free | Benzaldehyde, Ethyl acetoacetate, Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 95 | J. Org. Chem. 2000, 65, 12, 3864-3868 |

| Multicomponent | InCl₃ | Benzaldehyde, Ethyl acetoacetate, Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 91 | J. Org. Chem. 2000, 65, 19, 6270-6272 |

| Biginelli Reaction | Cu(OTf)₂, EtOH, reflux | 4-Chlorobenzaldehyde, Ethyl acetoacetate, Urea | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 88 | Tetrahedron Lett. 2004, 45, 35, 6561-6564 |

| Multicomponent | L-Proline, EtOH, rt | 3-Nitrobenzaldehyde, Dimedone, Urea | 5,5-Dimethyl-7-(3-nitrophenyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione | 92 | Chem. Commun., 2005, 34, 4321-4323 |

| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |

| Gefitinib | EGFR | A431 | 0.025 | PNAS 2000, 97, 10, 5267-5272 |

| Erlotinib | EGFR | H358 | 0.08 | Mol. Cancer Ther. 2004, 3, 9, 1069-1077 |

| Lapatinib | EGFR/HER2 | BT474 | 0.05 | Cancer Res. 2004, 64, 18, 6624-6632 |

| 5-Fluorouracil | Thymidylate Synthase | Colon Cancer Cell Lines | Variable | Cancer Res. 1993, 53, 22, 5443-5448 |

Experimental Protocols

This section provides detailed methodologies for key pyrimidine synthesis reactions, offering a practical guide for laboratory implementation.

Protocol 1: Classical Biginelli Reaction for Dihydropyrimidine Synthesis

Materials:

-

Benzaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Urea (1.5 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure dihydropyrimidinone.

Protocol 2: Multicomponent Synthesis of a Pyrimidine Derivative

Materials:

-

Aromatic aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Thiourea (1.2 eq)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (catalytic amount)

Procedure:

-

To a stirred solution of the aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq) in DMF, add thiourea (1.2 eq).

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water.

-

The solid product will precipitate. Collect the precipitate by filtration and wash thoroughly with water.

-

Dry the crude product and recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure pyrimidine derivative.

Protocol 3: Synthesis of 5-Fluorouracil (5-FU)

Materials:

-

Uracil (1.0 eq)

-

Trifluoromethyl hypofluorite (CF₃OF) or Fluorine gas (F₂) diluted in an inert gas

-

Anhydrous acetic acid

Procedure (Illustrative, requires specialized equipment and safety precautions):

-

Suspend uracil (1.0 eq) in anhydrous acetic acid in a specialized fluorination reactor.

-

Cool the suspension to a low temperature (e.g., -78 °C).

-

Slowly bubble a stream of trifluoromethyl hypofluorite or diluted fluorine gas through the stirred suspension.

-

Carefully monitor the reaction progress by analyzing aliquots (e.g., by ¹⁹F NMR or HPLC).

-

Once the reaction is complete, carefully quench any excess fluorinating agent.

-

Remove the solvent under reduced pressure.

-

The crude 5-fluorouracil is then purified by recrystallization from water or another suitable solvent.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrimidine-based drugs and a general workflow for their synthesis and evaluation.

Caption: EGFR/HER2 signaling pathways and points of inhibition by pyrimidine-based drugs.

Caption: Mechanism of action of 5-Fluorouracil on the Thymidylate Synthase pathway.

Caption: General workflow for the synthesis and evaluation of novel pyrimidine derivatives.

Conclusion

The synthesis of pyrimidines has undergone a remarkable evolution, from classical one-pot procedures to highly sophisticated catalytic and multicomponent strategies. This continuous innovation has been instrumental in the discovery of numerous life-saving drugs. By providing a comprehensive overview of the historical context, modern methodologies, quantitative data, and biological relevance, this guide aims to equip researchers with the knowledge and tools necessary to continue pushing the boundaries of pyrimidine chemistry and contribute to the development of the next generation of targeted therapeutics.

References

Theoretical studies on the electronic structure of pyrimidines

An in-depth technical guide on the theoretical studies of the electronic structure of pyrimidines for researchers, scientists, and drug development professionals. This guide delves into the computational methodologies used to analyze pyrimidine derivatives, presents key quantitative data in a structured format, and visualizes logical workflows and relationships.

Introduction to Pyrimidines

Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This core structure is fundamental to a vast array of biologically significant molecules, including three of the five nucleobases in nucleic acids (cytosine, thymine, and uracil), as well as several vitamins and therapeutic drugs. The electronic structure of the pyrimidine ring is a key determinant of its chemical reactivity, intermolecular interactions, and, consequently, its biological function.

Theoretical and computational chemistry provide powerful tools to investigate the electronic properties of pyrimidines at the molecular level. These studies offer insights into molecular geometry, stability, reactivity, and spectroscopic characteristics, which are invaluable in the field of drug design and development. By understanding the electronic landscape of pyrimidine derivatives, researchers can predict their behavior, design novel compounds with desired properties, and elucidate their mechanisms of action. This guide provides an overview of the theoretical approaches used to study pyrimidines, summarizes key findings, and presents detailed computational protocols.

Theoretical Methods for Studying Electronic Structure

A variety of quantum chemical methods have been employed to study the electronic structure of pyrimidines. The choice of method depends on the desired accuracy and the computational cost.

-

Ab initio Methods: These methods are based on first principles and do not rely on empirical parameters.

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be important for accurate predictions.

-

Post-Hartree-Fock Methods: To account for electron correlation, several methods have been developed that build upon the HF theory. These include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory. These methods offer higher accuracy but are computationally more demanding.

-

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium to large-sized molecules. It is based on the principle that the energy of a system can be determined from its electron density. The accuracy of DFT methods depends on the choice of the exchange-correlation functional.

-

Hybrid Functionals: Functionals like B3LYP and PBE0, which combine a portion of exact HF exchange with a DFT exchange-correlation functional, have been shown to provide a good balance between accuracy and computational cost for studying pyrimidines.

-

-

Semi-empirical Methods: These methods use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be used for very large systems.

Electronic Properties of Pyrimidines: A Quantitative Overview

Theoretical studies have yielded a wealth of quantitative data on the electronic properties of pyrimidine and its derivatives. The following tables summarize some of the key findings.

Table 1: Calculated Vertical Ionization Potentials and Electron Affinities of Pyrimidine

| Method/Basis Set | Ionization Potential (eV) | Electron Affinity (eV) | Reference |

| B3LYP/6-311++G(d,p) | 9.71 | -0.34 | |

| PBE0/6-311++G(d,p) | 9.94 | -0.25 | |

| OVGF/6-311++G(d,p) | 9.85 | - | |

| Experimental | 9.82 | -0.25 |

Table 2: Calculated Dipole Moments of Pyrimidine Tautomers

| Tautomer | Dipole Moment (Debye) | Reference |

| Pyrimidine | 2.33 | |

| 2-hydroxypyrimidine | 3.65 | |

| 4-hydroxypyrimidine | 1.15 | |

| 5-hydroxypyrimidine | 2.41 |

Table 3: Relative Energies of Pyrimidine Tautomers Calculated at the B3LYP/6-311++G(d,p) Level

| Tautomer | Relative Energy (kcal/mol) |

| Pyrimidine | 0.00 |

| Dewar Pyrimidine | 75.2 |

| Benzvalene-like | 90.5 |

Computational Protocols

This section provides a detailed description of the computational methodologies typically employed in the theoretical study of pyrimidines.

4.1. Geometry Optimization and Frequency Calculations

The first step in most computational studies is to determine the equilibrium geometry of the molecule. This is achieved through a geometry optimization procedure.

-

Method: Density Functional Theory (DFT) with a hybrid functional such as B3LYP is a common choice.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) is often used, which includes diffuse functions (++) to describe anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Procedure:

-

An initial guess for the molecular geometry is provided.

-

The energy and forces on each atom are calculated.

-

The atomic positions are adjusted to minimize the energy.

-

Steps 2 and 3 are repeated until the forces are close to zero and the energy has converged.

-

-

Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental infrared and Raman spectra.

4.2. Calculation of Electronic Properties

Once the optimized geometry is obtained, a variety of electronic properties can be calculated.

-

Ionization Potential and Electron Affinity: These can be calculated using the vertical and adiabatic approaches. The vertical ionization potential is the energy difference between the neutral molecule and the cation at the neutral's geometry. The vertical electron affinity is the energy difference between the neutral molecule and the anion at the neutral's geometry. The Outer Valence Green's Function (OVGF) method can also be used to obtain accurate ionization potentials.

-

Dipole Moment: The dipole moment is a measure of the polarity of a molecule and is calculated as a standard output from most quantum chemistry programs.

-

Electronic Spectra: Time-dependent DFT (TD-DFT) is a widely used method to calculate the excited states of molecules and simulate their UV-Vis absorption spectra.

4.3. Software

A number of software packages are available for performing these calculations, including:

-

Gaussian

-

GAMESS

-

ORCA

-

NWChem

Visualizations

5.1. Workflow for Computational Study of Pyrimidines

Caption: A generalized workflow for the computational investigation of pyrimidine derivatives.

5.2. Relationship between Electronic Structure and Drug Action

Caption: The relationship between calculated electronic properties and pharmacological outcomes.

Conclusion

provide a powerful framework for understanding and predicting their chemical and biological behavior. The methods and protocols outlined in this guide, from geometry optimization using DFT to the calculation of various electronic and spectroscopic properties, offer a robust approach for researchers in academia and industry. The quantitative data and visualizations presented herein serve as a valuable resource for those engaged in the design and development of novel pyrimidine-based therapeutic agents. As computational power continues to increase and theoretical methods become more sophisticated, the role of computational chemistry in drug discovery is set to expand even further, with pyrimidine-based research remaining at the forefront of this exciting field.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethyl-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrimidines are a class of heterocyclic aromatic organic compounds that are of significant interest in the field of medicinal chemistry due to their presence in a wide variety of biologically active molecules, including nucleobases. The synthesis of substituted pyrimidines is a cornerstone of many drug discovery programs. The general and most common method for synthesizing the pyrimidine ring is the reaction of a β-dicarbonyl compound with an N-C-N synthon, such as an amidine, urea, or, in this case, formamide. This protocol outlines a laboratory-scale synthesis of 4-Ethyl-6-methylpyrimidine, a compound that can serve as a building block for more complex molecules.

Data Presentation

The following table summarizes the key reactants, their properties, and the expected product characteristics for the synthesis of this compound. The expected yield is an estimate based on similar pyrimidine syntheses.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Amount (mmol) | Volume/Mass | Expected Yield (%) |

| 3-Ethyl-2,4-pentanedione | C₇H₁₂O₂ | 128.17 | Reactant | 10 | 1.28 g | - |

| Formamide | CH₃NO | 45.04 | Reactant | 50 | 2.25 g | - |

| This compound | C₇H₁₀N₂ | 122.17 | Product | - | - | 60-70 |

Experimental Protocol

Materials:

-

3-Ethyl-2,4-pentanedione (98% purity)

-

Formamide (99% purity)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Apparatus for fractional distillation under reduced pressure

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-ethyl-2,4-pentanedione (1.28 g, 10 mmol) and formamide (2.25 g, 50 mmol).

-

Reaction: Heat the mixture to 150-160 °C with continuous stirring. The reaction is typically carried out for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

-

Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional 25 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash successively with 25 mL of 1 M hydrochloric acid, 25 mL of saturated sodium bicarbonate solution, and 25 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is a liquid. Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for 4-Ethyl-6-methylpyrimidine Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 4-ethyl-6-methylpyrimidine derivatives as versatile precursors in organic synthesis, with a particular focus on their application in the development of biologically active molecules. The protocols detailed below are based on established pyrimidine chemistry and provide a framework for the synthesis and functionalization of this important heterocyclic scaffold.

Introduction

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The this compound core, in particular, serves as a valuable building block for creating diverse molecular architectures. Due to the high reactivity of substituted pyrimidines, particularly at the 2, 4, and 6 positions, functionalization allows for the synthesis of complex molecules with potential therapeutic applications.[3] This document focuses on the synthesis of a key intermediate, 4-chloro-6-ethyl-2-methylpyrimidine, and its subsequent use as a precursor in the synthesis of novel derivatives.

Synthesis of a Key Precursor: 4-Chloro-6-ethyl-2-methylpyrimidine

The synthesis of 4,6-disubstituted pyrimidines is typically achieved through the condensation of a β-dicarbonyl compound with an amidine or a related N-C-N synthon.[3][4] For the synthesis of the this compound scaffold, the corresponding β-diketone, 3-ethyl-2,4-pentanedione, can be reacted with urea or an amidine. To generate a versatile precursor for further functionalization, a common strategy involves the synthesis of a hydroxypyrimidine followed by chlorination.

Workflow for the Synthesis of 4-Chloro-6-ethyl-2-methylpyrimidine:

Caption: Synthetic workflow for 4-chloro-6-ethyl-2-methylpyrimidine.

Experimental Protocol: Synthesis of 4-Chloro-6-ethyl-2-methylpyrimidine

Step 1: Synthesis of 6-Ethyl-2-methyl-4-hydroxypyrimidine

-

To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add 3-ethyl-2,4-pentanedione (1.0 equivalent) and urea (1.0 equivalent).

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-ethyl-2-methyl-4-hydroxypyrimidine.

Step 2: Synthesis of 4-Chloro-6-ethyl-2-methylpyrimidine

-

To a stirred solution of 6-ethyl-2-methyl-4-hydroxypyrimidine (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), add an organic base such as triethylamine (0.3-0.7 equivalents) dropwise at 0-5 °C.[5]

-

After the addition is complete, heat the reaction mixture at reflux (approximately 100 °C) for 2-5 hours.[5]

-

Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-6-ethyl-2-methylpyrimidine.

-

The product can be further purified by column chromatography or distillation under reduced pressure.

Quantitative Data for 4-Chloro-6-ethyl-2-methylpyrimidine

| Property | Value | Reference |

| Molecular Formula | C₇H₉ClN₂ | [6] |

| Molecular Weight | 156.61 g/mol | [6] |

| Appearance | Solid | [6] |

| Boiling Point | 209.1 °C | [7] |

Application of 4-Chloro-6-ethyl-2-methylpyrimidine as a Precursor

The chloro substituent at the 4-position of the pyrimidine ring is a versatile handle for introducing a wide range of functional groups via nucleophilic aromatic substitution (SNAr) reactions.[8][9] This reactivity makes 4-chloro-6-ethyl-2-methylpyrimidine a valuable precursor for the synthesis of diverse libraries of compounds for drug discovery and materials science.

General Workflow for Nucleophilic Substitution:

Caption: General scheme for nucleophilic substitution reactions.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Dissolve 4-chloro-6-ethyl-2-methylpyrimidine (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or THF).

-

Add the desired nucleophile (1.1-1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0 equivalents).

-

Heat the reaction mixture at a temperature ranging from 60 °C to 120 °C, depending on the reactivity of the nucleophile.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table of Potential Nucleophilic Substitution Reactions and Products

| Nucleophile | Product Class | Potential Biological Activity |

| Primary/Secondary Amines | 4-Amino-6-ethyl-2-methylpyrimidines | Anticancer, Antiviral[10][11] |

| Alcohols/Phenols | 4-Alkoxy/Aryloxy-6-ethyl-2-methylpyrimidines | Kinase Inhibitors |

| Thiols/Thiophenols | 4-Thioether-6-ethyl-2-methylpyrimidines | Antimicrobial |

| Organometallic Reagents (via cross-coupling) | 4-Aryl/Alkyl-6-ethyl-2-methylpyrimidines | Various |

Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

Derivatives of 4,6-disubstituted pyrimidines have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[10] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[12][13] The development of selective PI3K inhibitors is a major focus in oncology drug discovery.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade that is often dysregulated in cancer.[1][14] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[13] PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1. This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets, including mTOR, to promote cell proliferation and survival.[12][13]

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.

The ability to synthesize a diverse range of 4,6-disubstituted pyrimidines from precursors like 4-chloro-6-ethyl-2-methylpyrimidine allows for the exploration of structure-activity relationships (SAR) to develop potent and selective PI3K inhibitors.

Conclusion

This compound derivatives, particularly halogenated intermediates such as 4-chloro-6-ethyl-2-methylpyrimidine, are valuable and versatile precursors in organic synthesis. Their straightforward synthesis and the reactivity of the pyrimidine core enable the generation of a wide array of functionalized molecules. These compounds hold significant promise for the development of novel therapeutics, especially in the field of oncology, by targeting critical signaling pathways like PI3K/Akt/mTOR. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this important heterocyclic scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 4-Chloro-6-ethyl-2-methylpyrimidine | 89966-72-3 | PDA96672 [biosynth.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activity of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Reactions Involving 4-Ethyl-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential reactions of 4-Ethyl-6-methylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The following sections detail the experimental setup, protocols, and expected outcomes for the synthesis of this pyrimidine derivative and a representative subsequent reaction.

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established method for pyrimidine ring formation: the condensation of a β-keto ester with an amidine. In this case, ethyl propionylacetate serves as the β-dicarbonyl component, and acetamidine hydrochloride provides the N-C-N fragment for the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl propionylacetate

-

Acetamidine hydrochloride

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Absolute ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for pH adjustment)

-

Sodium bicarbonate (for neutralization)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.

-

Reaction Setup: To the sodium ethoxide solution, add acetamidine hydrochloride and stir until it is fully dissolved.

-

Addition of β-Keto Ester: Slowly add ethyl propionylacetate to the reaction mixture at room temperature with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After cooling to room temperature, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data: Synthesis of this compound

| Parameter | Value |

| Reactants | |

| Ethyl propionylacetate | 1.0 eq |

| Acetamidine hydrochloride | 1.1 eq |

| Sodium ethoxide | 2.2 eq |

| Reaction Conditions | |

| Solvent | Absolute Ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4 - 6 hours |

| Product | |

| Product Name | This compound |

| Expected Yield | 65-75% |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Purification | |

| Method | Vacuum Distillation or Column Chromatography |

Representative Reaction: Nucleophilic Aromatic Substitution

The pyrimidine ring, particularly at the 2, 4, and 6 positions, is electron-deficient and therefore susceptible to nucleophilic aromatic substitution.[1] A common transformation is the conversion of a chloro-substituted pyrimidine to an amino-substituted derivative. This section outlines a hypothetical two-step process starting from a potential precursor to this compound to illustrate this reactivity.

First, the synthesis of 4-Chloro-6-ethyl-2-methylpyrimidine from the corresponding hydroxypyrimidine, followed by its amination.

Experimental Protocol: Synthesis of 4-Amino-6-ethyl-2-methylpyrimidine

Step 1: Chlorination of 4-Ethyl-6-hydroxy-2-methylpyrimidine

Materials:

-

4-Ethyl-6-hydroxy-2-methylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst)

-

Ice

-

Dichloromethane

Procedure:

-

In a round-bottom flask, carefully add 4-Ethyl-6-hydroxy-2-methylpyrimidine to an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture at reflux for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the product with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-Chloro-6-ethyl-2-methylpyrimidine. This intermediate can often be used in the next step without further purification.

Step 2: Amination of 4-Chloro-6-ethyl-2-methylpyrimidine

Materials:

-

4-Chloro-6-ethyl-2-methylpyrimidine

-

Ammonia (in ethanol or aqueous solution)

-

Ethanol (as solvent)

Procedure:

-

Dissolve the crude 4-Chloro-6-ethyl-2-methylpyrimidine in ethanol in a sealed pressure vessel.

-

Add an excess of a solution of ammonia in ethanol.

-

Heat the mixture at 100-120 °C for 8-12 hours.

-

Cool the reaction vessel and carefully vent any excess pressure.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer, concentrate, and purify the resulting 4-Amino-6-ethyl-2-methylpyrimidine by recrystallization or column chromatography.

Quantitative Data: Nucleophilic Aromatic Substitution

| Parameter | Step 1: Chlorination | Step 2: Amination |

| Starting Material | 4-Ethyl-6-hydroxy-2-methylpyrimidine (1.0 eq) | 4-Chloro-6-ethyl-2-methylpyrimidine (1.0 eq) |

| Reagents | Phosphorus oxychloride (excess), N,N-Dimethylaniline (cat.) | Ammonia (excess) |

| Solvent | None | Ethanol |

| Temperature | Reflux (approx. 105 °C) | 100 - 120 °C |

| Reaction Time | 2 - 3 hours | 8 - 12 hours |

| Product | 4-Chloro-6-ethyl-2-methylpyrimidine | 4-Amino-6-ethyl-2-methylpyrimidine |

| Expected Yield | 80-90% (crude) | 70-85% |

| Purification | - | Recrystallization or Column Chromatography |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Representative Reaction Pathway

Caption: Pathway for a representative nucleophilic aromatic substitution.

General Role of Pyrimidine Derivatives as Kinase Inhibitors

Disclaimer: The following diagram illustrates a general mechanism of action for pyrimidine-based kinase inhibitors and is not specific to this compound, for which no specific biological activity has been documented in the provided search results.

Caption: General mechanism of pyrimidine derivatives as kinase inhibitors.

References

High-Yield Synthesis of 4-Ethyl-6-methylpyrimidine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 4-Ethyl-6-methylpyrimidine derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide array of therapeutic agents.

Introduction

Pyrimidine derivatives are a cornerstone in drug discovery and development, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The this compound scaffold, in particular, serves as a valuable building block for the synthesis of diverse molecular libraries aimed at identifying novel therapeutic leads. The primary synthetic route to this scaffold involves the classical Pinner synthesis, which utilizes the cyclocondensation of a β-dicarbonyl compound with an amidine.[3] This method is widely adopted due to its reliability and the ready availability of starting materials.

Applications in Drug Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other targeted therapies.[1] While specific biological activities for this compound itself are not extensively documented in publicly available literature, its structural analogs are known to possess significant pharmacological potential.

Anticancer Potential: Numerous studies have highlighted the anticancer properties of substituted pyrimidines. These compounds can act as inhibitors of key enzymes in cancer signaling pathways, such as protein kinases. The structural motif of a disubstituted pyrimidine can be tailored to fit into the ATP-binding pocket of various kinases, leading to the inhibition of tumor growth and proliferation.[1][4] Derivatives of 4,6-disubstituted pyrimidines have shown potent antiproliferative activities against various human cancer cell lines.[4]

Anti-inflammatory Activity: Pyrimidine derivatives have also been investigated for their anti-inflammatory effects.[5][6] Certain substituted pyrimidines have demonstrated the ability to modulate inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory diseases.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the cyclocondensation of 2,4-hexanedione with formamidine hydrochloride. This reaction is typically carried out in the presence of a base and a suitable solvent.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

2,4-Hexanedione (Reagent grade, ≥98%)

-

Formamidine hydrochloride (≥97%)

-

Sodium ethoxide (NaOEt) or other suitable base

-

Anhydrous Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-hexanedione (1 equivalent) in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add formamidine hydrochloride (1.1 equivalents) followed by the portion-wise addition of sodium ethoxide (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 60-80% | General synthetic methods for pyrimidines |

| Purity (after purification) | >95% | General synthetic methods for pyrimidines |

| Appearance | Colorless to pale yellow oil | [7] |

Characterization Data (Predicted and Analog-Based)

| Technique | Expected Data for this compound | Reference (Analog: 4-ethyl-5-methylpyrimidine) |

| ¹H NMR (CDCl₃) | δ (ppm): 8.9 (s, 1H, H-2), 7.0 (s, 1H, H-5), 2.8 (q, 2H, -CH₂-), 2.5 (s, 3H, -CH₃), 1.3 (t, 3H, -CH₂-CH₃) | δ (ppm): 8.90 (s, 1H), 8.33 (m, 1H), 2.74-2.68 (m, 2H), 2.21 (s, 3H), 1.25-1.21 (t, 3H).[7] |

| ¹³C NMR (CDCl₃) | δ (ppm): 168, 165, 157, 118, 30, 24, 12 | δ (ppm): 169.73, 156.70, 156.57, 128.60, 27.97, 15.36, 11.66.[7] |

| Mass Spec (EI) | m/z: 122 [M]⁺ | m/z: 122.0844 [M]⁺.[7] |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The protocol described provides a reliable and high-yield method for the synthesis of this compound, a valuable building block for the development of novel therapeutic agents. The straightforward nature of the Pinner condensation reaction, coupled with standard purification techniques, makes this synthesis accessible to researchers in both academic and industrial settings. Further derivatization of the this compound scaffold can lead to the discovery of new compounds with potent anticancer and anti-inflammatory activities.

References

- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cytivalifesciences.com.cn [cytivalifesciences.com.cn]

- 3. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Anti-Inflammatory Activity of N,6-Diaryl-4-Methyl-2-Thioxo-1,2,3,6-Tetrahydropyrimidine-5-Carboxamides [ouci.dntb.gov.ua]

Application of 4-Ethyl-6-methylpyrimidine in catalyst development

Application of Pyrimidine Derivatives in Catalyst Development

Disclaimer: Extensive research did not yield any specific documented applications of 4-Ethyl-6-methylpyrimidine in catalyst development. The following application notes and protocols are based on the broader class of pyrimidine derivatives, which have been successfully utilized as ligands in transition metal-catalyzed reactions. The information presented here is a generalized representation derived from available literature on various pyrimidine-containing catalysts and should be adapted for specific research needs.

Application Notes

Introduction

Pyrimidine derivatives have emerged as a versatile class of N-heterocyclic compounds in the field of catalysis. Their electron-rich nitrogen atoms can effectively coordinate with transition metals, forming stable and catalytically active complexes. These pyrimidine-based ligands can influence the steric and electronic properties of the metal center, thereby tuning the catalyst's activity, selectivity, and stability. The primary application of pyrimidine derivatives in catalysis is as ligands for transition metals such as palladium, ruthenium, and iron, which are employed in a variety of organic transformations.

Catalytic Applications of Pyrimidine-Ligated Transition Metals

Pyrimidine-functionalized ligands have been successfully employed in several key organic reactions:

-

Cross-Coupling Reactions: Palladium complexes bearing pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated high activity in Mizoroki-Heck reactions. These catalysts facilitate the formation of carbon-carbon bonds with high selectivity and yields.

-

C-H Activation: Ruthenium complexes with pyrimidine-based P^N ligands have been utilized as catalysts for acceptorless dehydrogenative coupling reactions, enabling the synthesis of complex molecules like pyridines, quinolines, and other pyrimidines.[1][2]

-

Modular Pyrimidine Synthesis: Iron(II)-complexes have been used to catalyze the cyclization of saturated carbonyl compounds with amidines to produce a variety of pyrimidine derivatives.[3]

The performance of these catalysts is often dependent on the specific substitution pattern on the pyrimidine ring and the nature of the metal center.

Data Presentation: Performance of Pyrimidine-Based Catalysts

The following tables summarize representative quantitative data from studies on pyrimidine-ligated catalysts.

Table 1: Mizoroki-Heck Reaction Catalyzed by a Palladium-Pyrimidine Complex

| Entry | Aryl Halide | Olefin | Yield (%) | Reference |

| 1 | Iodobenzene | Styrene | 98 | [4] |

| 2 | Bromobenzene | Styrene | 95 | [4] |

| 3 | 4-Bromoacetophenone | n-Butyl acrylate | 92 | [4] |

| 4 | 4-Iodotoluene | n-Butyl acrylate | 99 | [4] |

Table 2: Acceptorless Dehydrogenative Coupling for Pyrimidine Synthesis using a Ruthenium-Pyrimidine Complex

| Entry | Benzamidine | Alcohol | Product | Yield (%) | Reference |

| 1 | Benzamidine hydrochloride | 1-Phenylethanol | 2,4-Diphenyl-6-methylpyrimidine | 85 | [1] |

| 2 | 4-Methoxybenzamidine | 1-(4-Methoxyphenyl)ethanol | 2,4-Bis(4-methoxyphenyl)-6-methylpyrimidine | 90 | [1] |

| 3 | Benzamidine hydrochloride | 1-(p-Tolyl)ethanol | 2-Phenyl-4-(p-tolyl)-6-methylpyrimidine | 88 | [1] |

Experimental Protocols

The following are generalized protocols for the synthesis of a pyrimidine-based ligand and its application in a catalytic reaction. These protocols are illustrative and may require optimization for specific substrates and ligands.

Protocol 1: Synthesis of a Pyrimidine-Functionalized N-Heterocyclic Carbene (NHC) Ligand Precursor

This protocol describes the synthesis of an imidazolium salt which is a precursor to an NHC ligand.

Materials:

-

2-Bromopyrimidine

-

1-Mesitylimidazole

-

Toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromopyrimidine (1.0 mmol) and 1-mesitylimidazole (1.0 mmol) in dry toluene (10 mL).

-

Heat the reaction mixture to 110 °C and stir for 24 hours.

-

Allow the mixture to cool to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold toluene and diethyl ether.

-

Dry the solid product under vacuum to yield the pyrimidine-functionalized imidazolium salt.

Protocol 2: Synthesis of a Palladium-NHC-Pyrimidine Catalyst

This protocol details the synthesis of a palladium complex from the NHC precursor.

Materials:

-

Pyrimidine-functionalized imidazolium salt (from Protocol 1)

-

Silver(I) oxide (Ag₂O)

-

Dichloromethane (DCM)

-

Bis(acetonitrile)dichloropalladium(II) ([PdCl₂(MeCN)₂])

-

Inert atmosphere, protected from light

Procedure:

-

In a Schlenk flask protected from light and under an inert atmosphere, suspend the imidazolium salt (1.0 mmol) and Ag₂O (0.55 mmol) in dry DCM (15 mL).

-

Stir the mixture at room temperature for 4 hours.

-

Filter the reaction mixture through a pad of Celite to remove silver salts.

-

To the filtrate, add [PdCl₂(MeCN)₂] (1.0 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired palladium-NHC-pyrimidine catalyst.

Protocol 3: General Procedure for a Mizoroki-Heck Cross-Coupling Reaction

This protocol outlines a general procedure for using the synthesized palladium catalyst.

Materials:

-

Aryl halide (1.0 mmol)

-

Olefin (1.2 mmol)

-

Palladium-NHC-pyrimidine catalyst (0.01 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., DMF, 5 mL)

-

Inert atmosphere

Procedure:

-

To a Schlenk tube, add the aryl halide (1.0 mmol), the palladium catalyst (0.01 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed solvent (5 mL) and the olefin (1.2 mmol) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 12-24 hours).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Caption: Experimental workflow for the synthesis of a pyrimidine-based catalyst and its application.

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

References

Application Notes and Protocols for Assessing the Bioactivity of Pyrimidine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine analogs represent a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory effects. The versatility of the pyrimidine scaffold allows for diverse chemical modifications, leading to a vast chemical space for drug discovery. The effective screening and characterization of these analogs require robust and reproducible protocols to assess their bioactivity.